Telavancin

説明

特性

IUPAC Name |

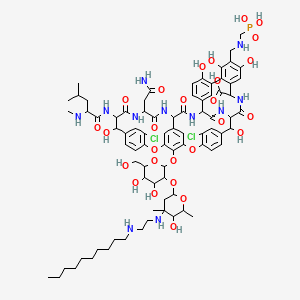

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H106Cl2N11O27P/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114)/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUMZHGUFYIKPM-MXNFEBESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H106Cl2N11O27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873383 | |

| Record name | Telavancin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1755.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372151-71-8 | |

| Record name | Telavancin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372151-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telavancin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372151718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telavancin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06402 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telavancin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vancomycin, N3''-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELAVANCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK134822Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Telavancin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Telavancin's Structure-Activity Relationship: A Deep Dive into a Dual-Action Antibiotic

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Telavancin, a lipoglycopeptide antibiotic approved for treating complicated skin and skin structure infections (cSSSI) and hospital-acquired pneumonia, including ventilator-associated pneumonia caused by susceptible Gram-positive bacteria.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Telavancin's mechanism of action, the structural modifications that enhance its potency, quantitative data on its activity, and detailed experimental protocols for key assays.

Telavancin, a semi-synthetic derivative of vancomycin, exhibits a dual mechanism of action that distinguishes it from its parent compound.[4][5] It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, and it disrupts the bacterial cell membrane integrity. These combined actions result in rapid, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin.

Unraveling the Structure: Key Modifications for Enhanced Potency

The enhanced antibacterial profile of Telavancin is attributed to two key structural modifications to the vancomycin scaffold:

-

A Hydrophobic Decylaminoethyl Side Chain: This lipophilic tail is attached to the vancosamine sugar. It is hypothesized to anchor the molecule to the bacterial cell membrane, increasing its localization at the site of action and enhancing its interaction with Lipid II, a crucial precursor in cell wall biosynthesis.

-

A Hydrophilic Phosphonomethylaminomethyl Group: This moiety is appended to the resorcinol-like 4' position of amino acid 7. This modification improves the physicochemical properties of the molecule.

These structural changes contribute to Telavancin's approximately 10-fold greater potency in inhibiting peptidoglycan synthesis compared to vancomycin.

Quantitative Analysis of Telavancin's Activity

The following tables summarize the in vitro activity of Telavancin against key Gram-positive pathogens and its inhibitory effect on peptidoglycan synthesis.

Table 1: Minimum Inhibitory Concentration (MIC) of Telavancin and Comparator Agents against Staphylococcus aureus

| Organism | Telavancin (µg/mL) | Vancomycin (µg/mL) | Daptomycin (µg/mL) | Linezolid (µg/mL) |

| MSSA | ||||

| MIC₅₀ | 0.06 | 0.5 | 0.25 | 2 |

| MIC₉₀ | 0.06 | 1 | 0.25 | 2 |

| MRSA | ||||

| MIC₅₀ | 0.06 | 0.5 | 0.25 | 2 |

| MIC₉₀ | 0.06 | 1 | 0.25 | 2 |

| hVISA | ||||

| Median MIC | 0.06 | - | - | - |

| MIC₉₀ | 0.12 | - | - | - |

| VISA | ||||

| Median MIC | 0.12 | - | - | - |

| MIC₉₀ | 0.25 | - | - | - |

| VRSA | ||||

| Median MIC | 0.5 | - | - | - |

| MIC₉₀ | 1 | - | - | - |

Data compiled from multiple sources.

Table 2: In Vitro Inhibition of Peptidoglycan Synthesis

| Compound | IC₅₀ (µM) |

| Telavancin | 0.14 |

| Vancomycin | 2.0 |

IC₅₀ represents the half-maximal inhibitory concentration.

Visualizing the Mechanism and Methods

To better illustrate the complex interactions and procedures involved in Telavancin SAR studies, the following diagrams were generated using Graphviz.

Caption: Dual mechanism of action of Telavancin.

Caption: Broth Microdilution MIC Testing Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following sections outline the protocols for key experiments cited in Telavancin research.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the revised Clinical and Laboratory Standards Institute (CLSI) guidelines for Telavancin susceptibility testing.

1. Preparation of Telavancin Stock Solution:

- Dissolve Telavancin powder in 100% dimethyl sulfoxide (DMSO) to a concentration of 1.28 mg/mL.

2. Preparation of Test Medium:

- Use cation-adjusted Mueller-Hinton broth (CAMHB).

- Supplement the CAMHB with polysorbate 80 to a final concentration of 0.002% (v/v) to prevent the binding of Telavancin to plastic surfaces.

3. Serial Dilution:

- Perform serial two-fold dilutions of the Telavancin stock solution in the prepared test medium in a 96-well microtiter plate to achieve the desired concentration range.

4. Inoculum Preparation:

- Grow bacterial colonies from an overnight culture on a non-selective agar plate.

- Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the prepared bacterial suspension.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. MIC Reading:

- The MIC is defined as the lowest concentration of Telavancin that completely inhibits visible bacterial growth.

Bacterial Membrane Potential Assay using Flow Cytometry

This protocol is a synthesized method based on descriptions of using the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to measure bacterial membrane potential.

1. Bacterial Culture Preparation:

- Grow the bacterial strain of interest (e.g., S. aureus) in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.

- Harvest the cells by centrifugation and wash them with a suitable buffer, such as phosphate-buffered saline (PBS).

- Resuspend the bacterial pellet in the same buffer to a standardized cell density (e.g., 10⁶ CFU/mL).

2. Staining with DiOC₂(3):

- Prepare a stock solution of DiOC₂(3) in DMSO.

- Add DiOC₂(3) to the bacterial suspension to a final concentration of 30 µM.

- Incubate the suspension in the dark at room temperature for 5-15 minutes to allow the dye to equilibrate across the bacterial membrane.

3. Treatment with Telavancin:

- Add varying concentrations of Telavancin to the stained bacterial suspensions.

- Include a positive control for depolarization (e.g., using a protonophore like carbonyl cyanide m-chlorophenylhydrazone - CCCP) and a negative control (no treatment).

4. Flow Cytometry Analysis:

- Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

- Collect fluorescence emission in two channels: green (e.g., 525/30 nm bandpass filter) and red (e.g., 610/20 nm bandpass filter).

- In healthy, polarized bacteria, DiOC₂(3) enters the cell and aggregates, causing a shift in its fluorescence from green to red.

- Depolarization of the membrane, as induced by Telavancin, leads to the release of the dye and a decrease in the red/green fluorescence ratio.

5. Data Analysis:

- Calculate the ratio of red to green fluorescence intensity for each cell population.

- A decrease in this ratio in Telavancin-treated samples compared to the untreated control indicates membrane depolarization.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol is based on the methodology described for assessing the inhibition of peptidoglycan synthesis in intact bacterial cells.

1. Bacterial Culture and Radiolabeling:

- Grow the bacterial strain (e.g., MRSA) to early to mid-logarithmic phase in a suitable growth medium.

- Add a radiolabeled peptidoglycan precursor, such as N-acetyl-[³H]glucosamine, to the culture and incubate for a short period to allow for its incorporation into the cell wall synthesis pathway.

2. Treatment with Inhibitors:

- Aliquot the radiolabeled bacterial culture into tubes containing various concentrations of Telavancin, vancomycin (as a comparator), and a negative control.

- Incubate the tubes for a defined period (e.g., 30-60 minutes) at 37°C.

3. Precipitation and Scintillation Counting:

- Stop the reaction by adding an equal volume of hot trichloroacetic acid (TCA) to precipitate macromolecules, including the newly synthesized, radiolabeled peptidoglycan.

- Collect the precipitate by filtration through a glass fiber filter.

- Wash the filters to remove any unincorporated radiolabel.

- Place the filters in scintillation vials with a suitable scintillation cocktail.

- Measure the amount of radioactivity incorporated into the precipitate using a liquid scintillation counter.

4. Calculation of Inhibition:

- The amount of radioactivity in the treated samples is compared to that in the untreated control to determine the percentage of inhibition of peptidoglycan synthesis.

- The IC₅₀ value, the concentration of the drug that causes 50% inhibition, can be calculated from a dose-response curve.

Conclusion

The structure-activity relationship of Telavancin is a compelling example of rational drug design, where targeted modifications of a natural product have led to a potent antibiotic with a dual mechanism of action. The addition of a lipophilic side chain and a hydrophilic group to the vancomycin core significantly enhances its antibacterial activity against challenging Gram-positive pathogens. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community engaged in the discovery and development of new antimicrobial agents. Further research into the SAR of lipoglycopeptides will undoubtedly continue to contribute to the fight against antibiotic resistance.

References

- 1. Telavancin activity when tested by a revised susceptibility testing method against uncommonly isolated Gram-positive pathogens responsible for documented infections in hospitals worldwide (2011-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. A review of telavancin in the treatment of complicated skin and skin structure infections (cSSSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

Telavancin's Binding Affinity for the D-Ala-D-Ala Terminus of Lipid II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telavancin, a semisynthetic lipoglycopeptide antibiotic, exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy stems from a dual mechanism of action that distinguishes it from its parent compound, vancomycin. Telavancin inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a critical precursor in peptidoglycan synthesis. Concurrently, its lipophilic side chain anchors the molecule to the bacterial cell membrane, leading to membrane depolarization and increased permeability. This technical guide provides an in-depth analysis of Telavancin's binding affinity to the D-Ala-D-Ala terminus, presenting available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its mechanism of action.

Quantitative Analysis of Binding Affinity and In Vitro Activity

The interaction between Telavancin and the D-Ala-D-Ala terminus of lipid II is characterized by high affinity, which is crucial for its potent antimicrobial activity. While direct dissociation constants (Kd) from biophysical assays such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are not extensively reported in publicly available literature, comparative data and results from other methodologies underscore the strength of this interaction.

A key finding is that the binding affinity of Telavancin for the D-Ala-D-Ala moiety of the membrane-embedded lipid II is 160-fold higher than its affinity for soluble D-Ala-D-Ala peptides[1]. This highlights the importance of the lipophilic side chain in anchoring the molecule to the cell membrane, thereby increasing its effective concentration at the site of action[2][3][4].

Furthermore, Telavancin demonstrates approximately 10-fold greater activity in inhibiting peptidoglycan synthesis compared to vancomycin. This enhanced activity is attributed to its dual mechanism of action[5].

Fluorescence Polarization Assay Data

A direct fluorescence polarization assay has been developed to quantify the binding of glycopeptide antibiotics to a fluorophore-labeled acetylated tripeptide, Ac-L-Lys-D-Ala-D-Ala-OH. This method provides a working concentration range and a limit of detection for Telavancin, indicating a strong interaction in the low micromolar range.

| Parameter | Value (Telavancin) | Reference |

| Detection Limit | 1 µM | |

| Working Concentration Range | 1 - 8 µM |

Minimum Inhibitory Concentration (MIC) Data

MIC values provide a quantitative measure of an antibiotic's potency. Telavancin consistently demonstrates low MICs against a variety of Gram-positive organisms, including strains with reduced susceptibility to other antibiotics. The Clinical and Laboratory Standards Institute (CLSI) has established quality control ranges for Telavancin MIC testing.

Table 1: CLSI Quality Control MIC Ranges for Telavancin

| Quality Control Strain | MIC Range (μg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.03 - 0.12 |

| Enterococcus faecalis ATCC 29212 | 0.03 - 0.12 |

| Streptococcus pneumoniae ATCC 49619 | 0.004 - 0.015 |

Table 2: Telavancin MIC50/MIC90 Values against Staphylococcus aureus Strains

| Organism (Number of Isolates) | Vancomycin MIC (µg/mL) | Daptomycin MIC (µg/mL) | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | - | - | 0.03 | 0.06 |

| Methicillin-Resistant S. aureus (MRSA) | - | - | 0.03 | 0.06 |

| MRSA with Vancomycin MIC ≤1 µg/mL | ≤1 | - | 0.03 | 0.06 |

| MRSA with Vancomycin MIC 2-4 µg/mL | 2-4 | - | 0.06 | 0.06 |

| Daptomycin-Nonsusceptible S. aureus (DNS) (70) | 1-2 | 2-4 | 0.06 | 0.125 |

| Vancomycin-Intermediate S. aureus (VISA) (100) | 4-8 | 1-1 | 0.06 | 0.125 |

| Heterogeneous VISA (hVISA) (170) | 1-2 | 0.5-1 | 0.06 | 0.125 |

| Linezolid-Resistant S. aureus (25) | 1-2 | 1-1 | 0.03 | 0.06 |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the binding affinity of Telavancin for the D-Ala-D-Ala terminus.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of Telavancin binding to lipid vesicles containing lipid II.

Materials:

-

Isothermal Titration Calorimeter

-

Telavancin solution (in degassed buffer)

-

Large Unilamellar Vesicles (LUVs) composed of a lipid mixture mimicking the bacterial membrane (e.g., POPC/POPG)

-

Lipid II incorporated into the LUVs

-

Degassed buffer (e.g., PBS or Tris-HCl)

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of Telavancin in the desired buffer and degas thoroughly.

-

Prepare LUVs with and without incorporated lipid II by extrusion. The final lipid concentration should be accurately determined.

-

Dialyze both the Telavancin solution and the liposome preparations against the same degassed buffer to minimize heats of dilution.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Equilibrate the instrument to the desired experimental temperature (e.g., 25°C or 37°C).

-

-

Titration:

-

Load the liposome suspension (containing lipid II) into the sample cell.

-

Load the Telavancin solution into the injection syringe.

-

Perform a series of injections of the Telavancin solution into the sample cell, allowing the system to reach equilibrium between each injection.

-

Record the heat change for each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting Telavancin into the buffer alone to determine the heat of dilution.

-

Perform another control by titrating Telavancin into LUVs without lipid II to assess non-specific binding to the lipid bilayer.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Telavancin to lipid II.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.

Objective: To determine the kinetic parameters (association rate constant, kon; dissociation rate constant, koff) and the equilibrium dissociation constant (Kd) of Telavancin binding to a D-Ala-D-Ala-presenting surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS)

-

Ligand: A synthetic peptide terminating in D-Ala-D-Ala.

-

Analyte: Telavancin solutions of varying concentrations in running buffer.

-

Running buffer (e.g., HBS-EP)

Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the D-Ala-D-Ala-containing peptide over the activated surface to allow for covalent coupling via amine chemistry.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the immobilized peptide to subtract non-specific binding.

-

-

Binding Analysis:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject a series of concentrations of Telavancin over both the ligand and reference flow cells for a defined association time.

-

Switch back to running buffer to monitor the dissociation phase.

-

Between cycles, regenerate the sensor surface with a suitable regeneration solution to remove bound Telavancin.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.

-

Globally fit the association and dissociation curves from the different Telavancin concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

-

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. This change is proportional to the extent of binding.

Objective: To determine the binding affinity of Telavancin to a fluorescently labeled D-Ala-D-Ala-containing peptide.

Materials:

-

Fluorescence polarization plate reader

-

Black, low-binding microplates

-

Fluorescently labeled peptide probe (e.g., fluorescein-labeled Ac-L-Lys-D-Ala-D-Ala)

-

Telavancin solutions of varying concentrations

-

Assay buffer

Protocol:

-

Assay Setup:

-

Prepare a series of dilutions of Telavancin in the assay buffer.

-

In a microplate, add a fixed concentration of the fluorescently labeled peptide probe to each well.

-

Add the varying concentrations of Telavancin to the wells. Include a control well with only the probe (no Telavancin) and a blank well with only the buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the Telavancin concentration.

-

Fit the resulting binding curve to a suitable equation (e.g., a one-site binding model) to determine the Kd.

-

Visualizing the Mechanism of Action and Experimental Workflow

Telavancin's Dual Mechanism of Action

Telavancin's bactericidal effect is a consequence of two synergistic mechanisms: inhibition of cell wall synthesis and disruption of the cell membrane.

Caption: Telavancin's dual mechanism of action targeting both cell wall synthesis and membrane integrity.

Experimental Workflow for ITC

The following diagram illustrates the typical workflow for an Isothermal Titration Calorimetry experiment to measure the binding of Telavancin to lipid II.

Caption: A typical experimental workflow for determining Telavancin-Lipid II binding affinity using ITC.

Logical Relationship of Telavancin's Properties and Effects

The physicochemical properties of Telavancin directly contribute to its potent bactericidal effects.

Caption: Logical flow from Telavancin's structure to its potent bactericidal activity.

Conclusion

Telavancin's high binding affinity for the D-Ala-D-Ala terminus of lipid II, coupled with its ability to disrupt the bacterial cell membrane, forms the basis of its potent bactericidal activity. The quantitative data, though not always available as direct dissociation constants from all biophysical methods, consistently point towards a strong and specific interaction that is significantly enhanced compared to its predecessor, vancomycin. The provided experimental protocols offer a foundation for researchers to further investigate and quantify this crucial molecular interaction. The visualizations of its mechanism and experimental workflows serve to clarify the complex processes underlying Telavancin's efficacy. This comprehensive understanding is vital for the continued development and strategic deployment of this important antibiotic in the face of growing antimicrobial resistance.

References

- 1. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure of Telavancin

This technical guide provides a comprehensive overview of the core structure of the lipoglycopeptide antibiotic Telavancin, intended for researchers, scientists, and drug development professionals. The document details the chemical architecture, mechanism of action, and key quantitative data, along with generalized experimental methodologies for its characterization.

Introduction to Telavancin

Telavancin is a semi-synthetic lipoglycopeptide antibiotic derived from vancomycin.[1][2] It exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its enhanced efficacy compared to its parent compound, vancomycin, is attributed to its unique structural modifications, which result in a dual mechanism of action.[5]

The Core Structure of Telavancin

The fundamental framework of Telavancin is the heptapeptide core of vancomycin. This core is a rigid, cross-linked structure that forms a specific binding pocket for the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in the bacterial cell wall. The key structural distinction of Telavancin lies in the addition of two specific side chains to this vancomycin core.

Key Structural Modifications:

-

Lipophilic Decylaminoethyl Side Chain: A hydrophobic decylaminoethyl group is attached to the vancosamine sugar moiety of the vancomycin core. This lipophilic tail is crucial for anchoring the molecule to the bacterial cell membrane.

-

Hydrophilic Phosphonomethyl Aminomethyl Group: A hydrophilic phosphonomethyl aminomethyl group is substituted on the resorcinol-like 4' position of amino acid 7 of the heptapeptide core. This modification enhances the compound's pharmacokinetic profile.

The molecular formula of Telavancin is C₈₀H₁₀₆Cl₂N₁₁O₂₇P.

Table 1: Physicochemical Properties of Telavancin

| Property | Value | Reference(s) |

| Molecular Formula | C₈₀H₁₀₆Cl₂N₁₁O₂₇P | |

| Average Molecular Weight | 1755.6 g/mol | |

| Hydrogen Bond Acceptors | 32 | |

| Hydrogen Bond Donors | 23 | |

| Rotatable Bonds | 31 | |

| Topological Polar Surface Area | 607.9 Ų | |

| XLogP | 5.94 |

Mechanism of Action

Telavancin's enhanced bactericidal activity stems from a dual mechanism of action that targets both cell wall synthesis and cell membrane integrity.

-

Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, Telavancin's core structure binds with high affinity to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in peptidoglycan synthesis. This binding prevents the transglycosylation and transpeptidation steps, thereby inhibiting the formation of the bacterial cell wall.

-

Disruption of Cell Membrane Potential: The lipophilic side chain of Telavancin anchors the molecule to the bacterial cytoplasmic membrane. This interaction, facilitated by the binding to lipid II, leads to a rapid depolarization of the membrane potential, increased membrane permeability, and leakage of intracellular components such as ATP and potassium ions. This membrane disruption is a key contributor to the rapid, concentration-dependent bactericidal effect of Telavancin.

Figure 1. Dual mechanism of action of Telavancin.

Quantitative Data

In Vitro Activity

Telavancin demonstrates potent in vitro activity against a wide range of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Telavancin against key bacterial strains.

Table 2: In Vitro Activity of Telavancin (MIC in µg/mL)

| Organism | MIC₅₀ | MIC₉₀ | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.03 - 0.06 | 0.06 | |

| Staphylococcus aureus (MRSA) | 0.03 - 0.06 | 0.06 | |

| Staphylococcus aureus (hVISA) | 0.06 | 0.125 | |

| Staphylococcus aureus (VISA) | 0.06 | 0.125 | |

| Staphylococcus epidermidis | 0.06 | 0.12 | |

| Enterococcus faecalis (Vancomycin-susceptible) | 0.12 | 0.12 | |

| Streptococcus pneumoniae | ≤0.015 | ≤0.015 | |

| Streptococcus pyogenes | ≤0.015 | 0.06 |

Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters of Telavancin in Humans

| Parameter | Value | Reference(s) |

| Protein Binding | ~90% | |

| Half-life (t½) | 7-9 hours | |

| Volume of Distribution (Vd) | 0.133 L/kg | |

| Elimination | Primarily renal (76% excreted unchanged in urine) | |

| Cmax (10 mg/kg dose) | 108 ± 26 µg/mL | |

| AUC₀₋₂₄ (10 mg/kg dose) | 780 ± 125 µg*h/mL |

Experimental Protocols

The structural elucidation and characterization of lipoglycopeptides like Telavancin involve a combination of analytical techniques. While specific, detailed protocols for Telavancin are often proprietary, the following outlines the general methodologies employed.

Synthesis of Telavancin

The synthesis of Telavancin is a semi-synthetic process starting from vancomycin. A general overview of the synthetic steps is as follows:

Figure 2. Generalized synthetic workflow for Telavancin.

A reported synthetic process involves the following key reactions:

-

Protection of Vancomycin: The carboxyl group of vancomycin is protected.

-

Reductive Amination: The protected vancomycin undergoes a reductive amination reaction with an N-protected decylaminoethyl acetaldehyde to introduce the lipophilic side chain.

-

Deprotection: The protecting groups on the carboxyl and amino functionalities are removed.

-

Mannich Reaction: A Mannich reaction with aminomethyl phosphoric acid is performed to add the hydrophilic phosphonomethyl aminomethyl group, yielding Telavancin.

Structural Characterization

The definitive structure of Telavancin and similar complex natural product derivatives is typically determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the overall stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS, FAB-MS) is used to determine the precise molecular weight and elemental composition. Fragmentation patterns can provide information about the sequence of the peptide core and the nature of the side chains.

-

X-ray Crystallography: While obtaining suitable crystals of complex molecules like Telavancin can be challenging, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry.

In Vitro Activity Assessment

The antimicrobial activity of Telavancin is quantified using standardized methods:

-

Broth Microdilution: This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of Telavancin are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that prevents visible growth after a defined incubation period.

-

Time-Kill Assays: These assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time. A standardized bacterial suspension is exposed to a specific concentration of Telavancin, and the number of viable bacteria is determined at various time points.

Mechanism of Action Studies

The dual mechanism of action of Telavancin can be investigated through various experimental approaches:

-

Macromolecular Synthesis Inhibition: The effect of Telavancin on the synthesis of key macromolecules (DNA, RNA, protein, and peptidoglycan) is assessed by measuring the incorporation of radiolabeled precursors in bacterial cultures.

-

Membrane Potential and Permeability Assays: The disruption of the bacterial cell membrane can be monitored using fluorescent dyes that are sensitive to changes in membrane potential (e.g., DiSC₃(5)) or membrane permeability (e.g., SYTOX Green). The leakage of intracellular components like ATP or potassium ions can also be measured.

-

Binding Affinity Studies: The affinity of Telavancin for its target, the D-Ala-D-Ala terminus of lipid II, can be quantified using techniques such as Affinity Capillary Electrophoresis (ACE) or Surface Plasmon Resonance (SPR).

Conclusion

The core structure of Telavancin is a sophisticated modification of the vancomycin scaffold, engineered to enhance its antibacterial properties. The addition of a lipophilic side chain for membrane anchoring and a hydrophilic group to improve its pharmacokinetic profile results in a potent antibiotic with a dual mechanism of action. This in-depth understanding of its structure and function is critical for the ongoing development of new antimicrobial agents to combat the challenge of antibiotic resistance.

References

- 1. Telavancin - Wikipedia [en.wikipedia.org]

- 2. Telavancin | C80H106Cl2N11O27P | CID 3081362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Telavancin - BioPharma Notes [biopharmanotes.com]

- 5. go.drugbank.com [go.drugbank.com]

Telavancin's Disruption of Bacterial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telavancin is a semisynthetic lipoglycopeptide antibiotic with potent, rapid, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy stems from a dual mechanism of action that distinguishes it from its parent compound, vancomycin. Telavancin not only inhibits cell wall synthesis but also disrupts the functional integrity of the bacterial cell membrane. This guide provides an in-depth examination of Telavancin's effect on bacterial membrane potential, detailing the underlying molecular interactions, presenting key quantitative data, outlining experimental protocols, and visualizing the core mechanisms.

Core Mechanism: A Two-Pronged Attack

Telavancin's bactericidal action is a result of two distinct but synergistic mechanisms:

-

Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, Telavancin's glycopeptide core binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan. This binding prevents the transglycosylation and transpeptidation steps, thereby halting the polymerization and cross-linking of the bacterial cell wall.

-

Disruption of Membrane Integrity: The key differentiator for Telavancin is its lipophilic side chain (a decylaminoethyl group), which allows it to anchor into the bacterial cytoplasmic membrane. This interaction facilitates a targeted engagement with membrane-embedded lipid II. This targeted interaction is crucial for its second mechanism: the disruption of the bacterial membrane's barrier function, leading to rapid and pronounced depolarization, increased permeability, and leakage of essential intracellular components.

The interaction with lipid II is believed to cause the clustering of these molecules, potentially forming pores or disrupting the local membrane structure, which dissipates the membrane potential. This dual mechanism is responsible for Telavancin's rapid bactericidal activity, in contrast to the slower, single-mechanism action of vancomycin.

The Forefront of Glycopeptide Advancement: An In-depth Technical Guide to Early-Stage Research on Telavancin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. Telavancin, a semi-synthetic lipoglycopeptide derivative of vancomycin, marked a significant advancement in combating these infections. Its dual mechanism of action, which involves the inhibition of bacterial cell wall synthesis and the disruption of the cell membrane's functional integrity, provides a potent and rapid bactericidal effect.[1][2][3] This guide delves into the core of early-stage research on Telavancin derivatives, offering insights into their synthesis, biological evaluation, and the experimental protocols pivotal for their development.

Telavancin's structure, featuring a hydrophobic decylaminoethyl side chain and a hydrophilic phosphonomethyl aminomethyl group, enhances its antimicrobial properties compared to its parent compound, vancomycin.[4][5] Researchers are now exploring further modifications of the Telavancin scaffold to optimize its efficacy, pharmacokinetic profile, and spectrum of activity. This document serves as a technical resource for professionals engaged in the discovery and development of the next generation of lipoglycopeptide antibiotics.

Core Mechanism of Action: The Dual-Targeting Strategy of Telavancin

Telavancin's potent bactericidal activity stems from its ability to simultaneously attack two critical bacterial structures: the cell wall and the cell membrane. This dual mechanism is a key area of investigation for the development of new derivatives.

-

Inhibition of Peptidoglycan Synthesis: Like vancomycin, Telavancin binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of lipid II, a precursor of peptidoglycan. This binding sterically hinders the transglycosylation and transpeptidation steps of cell wall biosynthesis, thereby preventing the formation of the protective peptidoglycan layer.

-

Disruption of Bacterial Membrane Integrity: The lipophilic side chain of Telavancin anchors the molecule to the bacterial cytoplasmic membrane. This interaction leads to a dissipation of the membrane potential, increasing its permeability and causing the leakage of essential intracellular components like ATP and potassium ions. This membrane-disrupting activity is responsible for the rapid, concentration-dependent bactericidal effect of Telavancin.

Early-Stage Research on Novel Lipoglycopeptide Derivatives

Recent research has focused on the synthesis and evaluation of novel lipoglycopeptides that build upon the structural framework of vancomycin and Telavancin. One such area of exploration involves the modification of the lipophilic side chain to enhance antibacterial potency and improve pharmacokinetic properties.

A study on novel inhaled lipoglycopeptides, referred to as RV derivatives, provides a compelling case study. These compounds were synthesized from a vancomycin core with various lipophilic side chains attached via different linkers.

Quantitative Data: In Vitro Activity of RV Lipoglycopeptide Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected RV derivatives against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), with Telavancin and Vancomycin included for comparison.

| Compound | Linker Type | Lipophilic Chain Length | MSSA (ATCC 29213) MIC (µg/mL) | MRSA (USA300) MIC (µg/mL) |

| Vancomycin | - | - | 1 | 1 |

| Telavancin | Amine | 10 | 0.06 | 0.06 |

| RV40 | Amide | 10 | 0.06 | 0.125 |

| RV94 | Inverted Amide | 10 | 0.03 | 0.06 |

| RV95 | Inverted Amide | 8 | 0.06 | 0.125 |

| RV96 | Inverted Amide | 12 | 0.03 | 0.06 |

Data sourced from: Development and Preclinical Evaluation of New Inhaled Lipoglycopeptides for the Treatment of Persistent Pulmonary Methicillin-Resistant Staphylococcus aureus Infections.

As the data indicates, modifications to the linker and lipophilic chain length can influence the antibacterial potency. The derivative RV94, which features an inverted amide linker and a 10-carbon chain, demonstrated superior or equivalent activity to Telavancin against the tested strains.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of novel Telavancin derivatives. Below are protocols for key in vitro assays.

Synthesis of Novel Lipoglycopeptide Derivatives (General Workflow)

The synthesis of new lipoglycopeptide derivatives typically involves the chemical modification of the vancomycin scaffold.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay is fundamental for assessing the in vitro antibacterial potency of new compounds.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds (solubilized in a suitable solvent, e.g., DMSO)

-

Positive control (bacterial growth without antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.

-

Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial Membrane Potential Assay

This assay evaluates the ability of a compound to disrupt the bacterial cell membrane potential, a key feature of Telavancin's mechanism of action.

Materials:

-

Fluorescent membrane potential probe (e.g., DiOC₂(3) or DiSC₃(5))

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Proton ionophore (e.g., CCCP) as a positive control for depolarization

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with the assay buffer.

-

Resuspend the bacterial cells in the assay buffer to a standardized optical density (e.g., OD₆₀₀ of 0.05).

-

Add the fluorescent dye to the cell suspension and incubate to allow for dye uptake and equilibration.

-

Dispense the stained cell suspension into the wells of the 96-well plate.

-

Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (CCCP).

-

Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths. An increase in fluorescence (for DiSC₃(5)) or a shift in the fluorescence emission ratio (for DiOC₂(3)) indicates membrane depolarization.

Inhibition of Peptidoglycan Synthesis Assay

This assay directly measures the impact of a compound on the incorporation of radiolabeled precursors into the bacterial cell wall.

Materials:

-

Permeabilized bacterial cells

-

Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]-UDP-N-acetylglucosamine)

-

Reaction buffer

-

Test compounds

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing permeabilized cells, reaction buffer, and the radiolabeled precursor.

-

Add varying concentrations of the test compounds to the reaction mixture.

-

Incubate the mixture at 37°C to allow for peptidoglycan synthesis.

-

Stop the reaction by adding TCA to precipitate the peptidoglycan.

-

Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled peptidoglycan.

-

Wash the filters to remove any unincorporated radiolabel.

-

Measure the radioactivity of the filters using a liquid scintillation counter.

-

A reduction in radioactivity compared to the untreated control indicates inhibition of peptidoglycan synthesis.

Conclusion

The development of Telavancin derivatives and novel lipoglycopeptides represents a critical frontier in the fight against antibiotic resistance. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can rationally design and evaluate new candidates with improved therapeutic profiles. The dual mechanism of action of Telavancin provides a solid foundation for further innovation, with the potential to yield next-generation antibiotics that are more potent, have a broader spectrum of activity, and are less susceptible to the development of resistance. This guide provides a foundational framework for researchers and drug development professionals to advance this vital area of research.

References

- 1. Development and Preclinical Evaluation of New Inhaled Lipoglycopeptides for the Treatment of Persistent Pulmonary Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Telavancin's spectrum of activity against Gram-positive bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin is a semisynthetic lipoglycopeptide antibiotic with bactericidal activity against a broad spectrum of clinically relevant Gram-positive bacteria.[1][2] Its development was driven by the need for new therapeutic options to combat the rising threat of antimicrobial resistance, particularly among staphylococci, streptococci, and enterococci. This technical guide provides an in-depth overview of telavancin's in vitro activity, detailing its mechanism of action, experimental testing protocols, and quantitative susceptibility data.

Mechanism of Action

Telavancin exhibits a dual mechanism of action that distinguishes it from other glycopeptide antibiotics like vancomycin.[3][4][5] This multifaceted approach contributes to its potent and rapid bactericidal effects.

-

Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, telavancin inhibits the late stages of peptidoglycan biosynthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in the bacterial cell wall synthesis pathway. This binding prevents the transglycosylation (polymerization) and transpeptidation (cross-linking) of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall.

-

Disruption of Bacterial Cell Membrane Integrity: The lipophilic side chain of telavancin anchors the molecule to the bacterial cell membrane. This interaction, also involving lipid II, leads to a rapid depolarization of the membrane, an increase in its permeability, and the leakage of essential intracellular components such as ATP and potassium ions. This disruption of the cell membrane's barrier function is a key contributor to telavancin's rapid bactericidal activity.

In Vitro Spectrum of Activity

Telavancin has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including those with resistance to other antimicrobial agents. The following tables summarize the minimum inhibitory concentration (MIC) data from various surveillance studies. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of Telavancin against Staphylococcus Species

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | >9,500 | 0.03 | 0.06 | |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >9,500 | 0.03 | 0.06 | |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 100 | 0.06 | 0.125 | |

| Staphylococcus aureus | Heterogeneous VISA (hVISA) | 170 | 0.06 | 0.125 | |

| Coagulase-Negative Staphylococci | - | - | 0.03-0.25 | 0.06-1 |

Table 2: In Vitro Activity of Telavancin against Streptococcus Species

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | - | ≤0.015 | ≤0.03 | |

| Streptococcus pyogenes | - | ≤0.015 | 0.03 | |

| Streptococcus agalactiae | - | 0.03 | 0.06 | |

| Viridans Group Streptococci | - | ≤0.015 | 0.03 |

Table 3: In Vitro Activity of Telavancin against Enterococcus Species

| Organism | Vancomycin Susceptibility | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterococcus faecalis | Susceptible | - | 0.12 | 0.12 | |

| Enterococcus faecium | Susceptible | - | 0.03 | 0.06 | |

| Enterococcus faecium | Resistant (VanA) | - | 1 | >1 | |

| Enterococcus faecalis | Resistant (VanB) | - | ≤2 | ≤2 |

Experimental Protocols

The determination of telavancin's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The revised broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the reference method for determining telavancin MICs.

Broth Microdilution MIC Testing Protocol

-

Preparation of Telavancin Stock Solution:

-

Telavancin is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This is in accordance with CLSI guidelines for water-insoluble agents.

-

-

Preparation of Microdilution Plates:

-

Serial two-fold dilutions of the telavancin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

To minimize the loss of telavancin due to binding to plastic surfaces, the broth is supplemented with 0.002% polysorbate 80.

-

-

Inoculum Preparation:

-

Bacterial isolates are grown on appropriate agar plates to obtain fresh, pure colonies.

-

A standardized inoculum is prepared by suspending colonies in a saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Incubation:

-

The inoculated microdilution plates are incubated at 35°C ± 2°C in ambient air.

-

For Staphylococcus aureus and Enterococcus faecalis, the incubation period is 16-20 hours. For streptococci, the broth is often supplemented with lysed horse blood, and incubation may be extended to 20-24 hours.

-

-

MIC Determination:

-

Following incubation, the plates are visually inspected for bacterial growth.

-

The MIC is defined as the lowest concentration of telavancin that completely inhibits visible growth of the organism.

-

-

Quality Control:

-

Concurrent testing of reference quality control (QC) strains is essential to ensure the accuracy and reproducibility of the results.

-

The recommended QC strains and their acceptable telavancin MIC ranges are:

-

Staphylococcus aureus ATCC 29213: 0.03 - 0.12 µg/mL

-

Enterococcus faecalis ATCC 29212: 0.03 - 0.12 µg/mL

-

Streptococcus pneumoniae ATCC 49619: 0.004 - 0.015 µg/mL

-

-

Factors Influencing Telavancin Activity

Several factors can influence the in vitro activity of telavancin against Gram-positive bacteria. Understanding these relationships is crucial for interpreting susceptibility data and predicting clinical efficacy.

References

- 1. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of the Lipophilic Side Chain in Telavancin's Enhanced Antibacterial Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Telavancin, a semisynthetic lipoglycopeptide antibiotic, represents a significant advancement in the fight against resistant Gram-positive pathogens. Its enhanced potency and bactericidal activity compared to its parent compound, vancomycin, are largely attributed to the presence of a lipophilic decylaminoethyl side chain. This technical guide delves into the critical role of this structural modification, providing a comprehensive overview of its impact on Telavancin's mechanism of action, particularly its ability to interact with and disrupt the bacterial cell membrane. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

The emergence of vancomycin-resistant and methicillin-resistant Staphylococcus aureus (MRSA) has created an urgent need for novel antibiotics with improved efficacy. Telavancin, a derivative of vancomycin, was designed to address this challenge. It possesses a dual mechanism of action: inhibition of cell wall synthesis, similar to vancomycin, and disruption of bacterial cell membrane integrity, a feature conferred by its lipophilic side chain.[1][2] This guide focuses on the latter, exploring how the addition of a hydrophobic tail fundamentally alters the drug's interaction with bacteria, leading to rapid and potent bactericidal effects.[3][4]

The Dual Mechanism of Action: A Synergistic Attack

Telavancin's antibacterial activity is a result of a coordinated two-pronged assault on bacterial physiology. While the glycopeptide core targets cell wall synthesis, the lipophilic side chain directly targets the cell membrane.

Inhibition of Peptidoglycan Synthesis

Like vancomycin, Telavancin's glycopeptide core binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in peptidoglycan synthesis.[2] This binding event sterically hinders the transglycosylation and transpeptidation reactions, thereby preventing the polymerization and cross-linking of the bacterial cell wall.

Disruption of Bacterial Cell Membrane Function

The defining feature of Telavancin is its lipophilic decylaminoethyl side chain. This hydrophobic moiety acts as an anchor, tethering the molecule to the bacterial cell membrane. This membrane anchoring is crucial for the second part of its dual mechanism: the disruption of membrane integrity.

The binding of Telavancin to lipid II, which is embedded in the cell membrane, is thought to position the lipophilic side chain in a way that perturbs the lipid bilayer. This perturbation leads to a cascade of detrimental effects, including:

-

Membrane Depolarization: Telavancin causes a rapid and concentration-dependent depolarization of the bacterial cell membrane. This dissipation of the membrane potential disrupts essential cellular processes that rely on the proton motive force.

-

Increased Membrane Permeability: The disruption of the membrane leads to increased permeability, resulting in the leakage of essential intracellular components.

-

Leakage of ATP and Potassium Ions: Consequently, vital molecules such as adenosine triphosphate (ATP) and potassium ions (K+) leak out of the cell, leading to a loss of energy and ionic homeostasis.

This direct attack on the cell membrane results in rapid, concentration-dependent bactericidal activity, a key advantage over the generally bacteriostatic mechanism of vancomycin.

Quantitative Analysis of Telavancin's Activity

The enhanced potency of Telavancin due to its lipophilic side chain is evident in various quantitative measures of its antibacterial activity.

| Parameter | Telavancin | Vancomycin | Bacterial Strain(s) | Reference(s) |

| MIC (µg/mL) | 0.5 | 1.0 | MRSA ATCC 33591 | |

| ≤0.12 (Susceptibility Breakpoint) | - | S. aureus | ||

| 0.06/0.12 (MIC50/90) | - | MRSA | ||

| 0.5 | 8.0 | VISA Mu50 | ||

| Inhibition of Peptidoglycan Synthesis (IC50, µM) | 0.14 | 4.8 | MRSA 33591 | |

| Membrane Depolarization (% at 32 µg/mL) | ≥77 | No effect | Various S. aureus isolates | |

| 61 | No effect | VISA Mu50 | ||

| Bactericidal Activity (Time-Kill Assays) | ≥3-log10 reduction in CFU/mL | Slower or bacteriostatic | MRSA |

Table 1: Comparative In Vitro Activity of Telavancin and Vancomycin. This table summarizes key quantitative data highlighting the superior activity of Telavancin, which is directly linked to the function of its lipophilic side chain.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Telavancin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Telavancin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Telavancin Stock Solution: Dissolve Telavancin powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate-80 (P-80) to prevent the drug from adhering to plastic surfaces.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

-

Incubation: Incubate the microtiter plates at 35°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of Telavancin that completely inhibits visible bacterial growth.

Membrane Potential Assay using DiOC₂(3) and Flow Cytometry

This assay measures changes in bacterial membrane potential. The fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) exhibits green fluorescence in the cytoplasm of all bacterial cells, but it aggregates in healthy, polarized cells, leading to red fluorescence. Depolarization is indicated by a decrease in the red/green fluorescence ratio.

-

Bacterial Culture Preparation: Grow bacteria to the early exponential phase in a suitable broth medium (e.g., CAMHB).

-

Cell Suspension: Adjust the bacterial cell concentration to approximately 1 x 10^6 CFU/mL in fresh broth.

-

Exposure to Telavancin: Add Telavancin at various concentrations to the bacterial suspensions and incubate at 37°C for different time points (e.g., 15, 30, 60 minutes).

-

Staining: Add DiOC₂(3) to a final concentration of 30 µM and incubate in the dark for 5-10 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters to detect green (e.g., 525 nm) and red (e.g., 620 nm) fluorescence.

-

Data Analysis: Calculate the ratio of red to green fluorescence for each cell. A decrease in this ratio indicates membrane depolarization.

Time-Kill Assay

This assay determines the rate and extent of bactericidal activity of an antibiotic.

-

Inoculum Preparation: Prepare a bacterial suspension with a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth.

-

Addition of Antibiotic: Add Telavancin at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the antibiotic.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

ATP Leakage Assay

This assay quantifies the release of intracellular ATP, indicating membrane damage. The BacTiter-Glo™ Microbial Cell Viability Assay is a common method.

-

Bacterial Culture and Treatment: Prepare bacterial cultures as in the time-kill assay and treat with Telavancin.

-

Sample Collection: At various time points, centrifuge the bacterial suspension to pellet the cells.

-

Supernatant Analysis: Collect the supernatant, which contains the extracellular ATP.

-

ATP Measurement: Add the BacTiter-Glo™ reagent to the supernatant. This reagent contains a thermostable luciferase and its substrate, which produce a luminescent signal proportional to the amount of ATP present.

-

Luminescence Reading: Measure the luminescence using a luminometer. An increase in luminescence in the supernatant of treated cells compared to untreated controls indicates ATP leakage.

Potassium Ion (K⁺) Leakage Assay

This assay measures the efflux of intracellular potassium ions, another indicator of membrane permeabilization.

-

Bacterial Preparation: Wash and resuspend bacterial cells in a low-potassium buffer.

-

Treatment: Add Telavancin to the bacterial suspension.

-

Measurement of Extracellular K⁺: At different time intervals, pellet the bacteria by centrifugation. Measure the potassium concentration in the supernatant using a potassium-selective electrode or a photometric assay. An increase in the extracellular potassium concentration over time signifies leakage from the cells.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental processes described in this guide.

Figure 1: Telavancin's Dual Mechanism of Action. This diagram illustrates how the glycopeptide core and the lipophilic side chain of Telavancin synergistically lead to bacterial cell death.

Figure 2: General Experimental Workflow for Telavancin Activity Assessment. This flowchart outlines the key steps involved in the in vitro characterization of Telavancin's antibacterial properties.

Conclusion

The lipophilic side chain of Telavancin is a pivotal structural feature that confers a dual mechanism of action, significantly enhancing its bactericidal potency against challenging Gram-positive pathogens. By anchoring the molecule to the bacterial cell membrane and facilitating its disruption, this hydrophobic tail is directly responsible for the rapid membrane depolarization and leakage of vital cellular components that lead to swift bacterial cell death. The quantitative data and experimental methodologies presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and leverage this powerful antibacterial mechanism in the ongoing effort to combat antimicrobial resistance.

References

- 1. BacTiter-Glo™ Microbial Cell Viability Assay [worldwide.promega.com]

- 2. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promega BacTiter-Glo Microbial Cell Viability Assay Kit 10 x 10mL | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 4. Purification and Application of Genetically Encoded Potassium Ion Indicators for Quantification of Potassium Ion Concentrations within Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Telavancin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin is a lipoglycopeptide antibiotic with a dual mechanism of action, making it a critical agent against difficult-to-treat Gram-positive infections.[1] It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and disrupts the bacterial cell membrane potential.[1][2][3] Accurate determination of its in vitro activity is paramount for clinical diagnostics, epidemiological surveillance, and drug development.

These application notes provide detailed protocols for the standardized methods of in vitro susceptibility testing of Telavancin, primarily focusing on the Clinical and Laboratory Standards Institute (CLSI) reference method of broth microdilution. Information on the disk diffusion method is also provided, with important considerations regarding its application.

Mechanism of Action of Telavancin

Telavancin exerts its bactericidal effect through two distinct mechanisms:

-

Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, Telavancin binds to the D-Alanyl-D-Alanine terminus of lipid II, a precursor of peptidoglycan. This binding blocks the transglycosylation and transpeptidation steps in cell wall biosynthesis, thereby inhibiting the formation of the protective peptidoglycan layer.[1]

-

Disruption of Bacterial Cell Membrane Integrity: The lipophilic side chain of Telavancin anchors to the bacterial cell membrane, leading to depolarization and increased permeability. This disruption of the membrane's barrier function results in the leakage of essential intracellular components like ATP and potassium ions, contributing to rapid, concentration-dependent bacterial cell death.

Data Presentation: MIC Breakpoints and Quality Control Ranges

The following tables summarize the minimum inhibitory concentration (MIC) breakpoints for Telavancin against various Gram-positive pathogens as recognized by the FDA and CLSI, along with the CLSI-recommended quality control (QC) ranges for reference strains.

Table 1: Telavancin MIC Interpretive Criteria (Susceptible Breakpoint)

| Organism | FDA/CLSI MIC Breakpoint (µg/mL) |

| Staphylococcus aureus (including methicillin-resistant strains) | ≤ 0.12 |

| Streptococcus pyogenes | ≤ 0.12 |

| Streptococcus agalactiae | ≤ 0.12 |

| Streptococcus anginosus group | ≤ 0.06 |

| Enterococcus faecalis (vancomycin-susceptible isolates only) | ≤ 0.25 |

Table 2: CLSI Quality Control MIC Ranges for Telavancin

| Quality Control Strain | ATCC® Number | CLSI M100 MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.03 - 0.12 |

| Enterococcus faecalis | 29212 | 0.03 - 0.12 |

| Streptococcus pneumoniae | 49619 | 0.004 - 0.015 |

Table 3: Comparative In Vitro Activity of Telavancin and Other Antimicrobials against Gram-Positive Cocci

| Organism (Number of Isolates) | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | |||

| Methicillin-Susceptible (MSSA) | Telavancin | 0.03 | 0.06 |

| Vancomycin | 1 | 1 | |

| Daptomycin | 0.25 | 0.5 | |

| Linezolid | 1 | 1 | |

| Methicillin-Resistant (MRSA) | Telavancin | 0.03 | 0.06 |

| Vancomycin | 1 | 1 | |

| Daptomycin | 0.25 | 0.5 | |

| Linezolid | 1 | 1 | |

| Enterococcus faecalis (Vancomycin-Susceptible) | Telavancin | 0.12 | 0.12 |

| Vancomycin | 1 | 2 | |

| Daptomycin | 1 | 2 | |

| Linezolid | 1 | 2 | |

| Streptococcus pneumoniae | Telavancin | ≤0.008 | 0.015 |

| Vancomycin | 0.25 | 0.5 | |

| Levofloxacin | 1 | 1 | |

| Penicillin | ≤0.06 | 2 |

Experimental Protocols

Broth Microdilution Method (CLSI Reference Method)

The broth microdilution method is the gold standard for determining the MIC of Telavancin. The revised CLSI method, which yields more accurate and reproducible results, is detailed below.

Materials:

-

Telavancin analytical powder

-

Dimethyl sulfoxide (DMSO), reagent grade

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Polysorbate-80 (Tween® 80)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212, S. pneumoniae ATCC® 49619)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Telavancin Stock Solution:

-

Due to its poor water solubility, Telavancin powder must be dissolved in 100% DMSO to create a stock solution of a known high concentration (e.g., 1280 µg/mL).

-

-

Preparation of Mueller-Hinton Broth with Polysorbate-80:

-

Prepare CAMHB according to the manufacturer's instructions.

-

Add Polysorbate-80 to the sterile CAMHB to a final concentration of 0.002% (v/v). This is crucial to prevent Telavancin from adhering to the plastic of the microtiter plates.

-

-

Preparation of Antimicrobial Dilutions:

-